molecular formula C14H30O2Si B14294019 Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128622-13-9

Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14294019
CAS No.: 128622-13-9
M. Wt: 258.47 g/mol
InChI Key: BTNWTGHRPRWAIW-UHFFFAOYSA-N
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Description

8-((tert-Butyldimethylsilyl)oxy)octanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((tert-Butyldimethylsilyl)oxy)octanal typically involves the protection of an octanal molecule with a tert-butyldimethylsilyl group. One common method involves the reaction of octanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of 8-((tert-Butyldimethylsilyl)oxy)octanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-((tert-Butyldimethylsilyl)oxy)octanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-((tert-Butyldimethylsilyl)oxy)octanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 8-((tert-Butyldimethylsilyl)oxy)octanal primarily involves the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((tert-Butyldimethylsilyl)oxy)octanal is unique due to its combination of an aldehyde group and a TBDMS-protected hydroxyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .

Properties

CAS No.

128622-13-9

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxyoctanal

InChI

InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h12H,6-11,13H2,1-5H3

InChI Key

BTNWTGHRPRWAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCC=O

Origin of Product

United States

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